2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile 2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 116526-64-8
VCID: VC20831335
InChI: InChI=1S/C12H9NO2S2/c1-17(14,15)12-10(7-13)11(8-16-12)9-5-3-2-4-6-9/h2-6,8H,1H3
SMILES: CS(=O)(=O)C1=C(C(=CS1)C2=CC=CC=C2)C#N
Molecular Formula: C12H9NO2S2
Molecular Weight: 263.3 g/mol

2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile

CAS No.: 116526-64-8

Cat. No.: VC20831335

Molecular Formula: C12H9NO2S2

Molecular Weight: 263.3 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile - 116526-64-8

Specification

CAS No. 116526-64-8
Molecular Formula C12H9NO2S2
Molecular Weight 263.3 g/mol
IUPAC Name 2-methylsulfonyl-4-phenylthiophene-3-carbonitrile
Standard InChI InChI=1S/C12H9NO2S2/c1-17(14,15)12-10(7-13)11(8-16-12)9-5-3-2-4-6-9/h2-6,8H,1H3
Standard InChI Key PVFZXSBLYGSNJD-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=C(C(=CS1)C2=CC=CC=C2)C#N
Canonical SMILES CS(=O)(=O)C1=C(C(=CS1)C2=CC=CC=C2)C#N

Introduction

Chemical Structure and Properties

Structural Features

2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile contains a central thiophene ring with three key substituents: a methylsulfonyl group at the 2-position, a phenyl ring at the 4-position, and a nitrile (cyano) group at the 3-position. The thiophene core provides aromaticity and serves as a rigid scaffold that positions the functional groups in specific spatial orientations. The methylsulfonyl group (-SO₂CH₃) contributes to hydrogen bonding capabilities and may enhance water solubility compared to simple alkyl or aryl thiophenes. The phenyl ring introduces additional aromaticity and potential for π-π stacking interactions, while the nitrile group serves as a strong electron-withdrawing substituent that can influence the electronic properties of the molecule.

This structural arrangement creates a molecule with multiple potential binding sites for interactions with biological targets, including hydrogen bond acceptors (the sulfonyl and nitrile groups) and hydrophobic interaction sites (the phenyl and thiophene rings). The presence of both electron-donating and electron-withdrawing groups creates an electron density distribution that may contribute to unique reactivity patterns.

Functional GroupPotential TransformationsResulting Functionalities
Nitrile (-CN)HydrolysisCarboxylic acid (-COOH)
Nitrile (-CN)ReductionAmine (-CH₂NH₂)
Nitrile (-CN)Addition reactionsImines, amidines
Methylsulfonyl (-SO₂CH₃)Nucleophilic substitutionVarious substituents
Phenyl ringElectrophilic substitutionSubstituted phenyl rings
Thiophene coreOxidationThiophene S-oxides

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